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Compound of Interest

Compound Name: Chloromethyldimethylethoxysilane

CAS No.: 13508-53-7

Cat. No.: B084214 Get Quote

Introduction
Chloromethyldimethylethoxysilane (CMDMES) represents a specialized class of

monofunctional silanes designed for high-precision surface modification. Unlike trifunctional

silanes (e.g., APTES, OTMS) which often form disordered, cross-linked polymeric networks,

CMDMES contains a single hydrolyzable ethoxy group. This structural feature strictly limits the

surface attachment to a single point per molecule, preventing vertical polymerization and

ensuring the formation of a "brush-type" monolayer with defined conformational freedom.

The chloromethyl moiety (

) serves as a versatile electrophilic handle. It is chemically stable under silanization conditions
but sufficiently reactive to undergo nucleophilic substitution (

) post-assembly. This makes CMDMES an ideal candidate for creating "clickable" interfaces
(via azidation) or serving as an initiator for surface-initiated Atom Transfer Radical
Polymerization (SI-ATRP).

Key Advantages[1][2][3]
Monolayer Definition: Monofunctional chemistry prevents uncontrolled multilayer formation.

Reactive Handle: The
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-chloromethyl group allows for facile post-functionalization.

Steric Control: The two methyl groups on the silicon atom provide steric spacing, reducing

packing density slightly but enhancing the mobility of the functional headgroup.

Technical Specifications
Property Value Notes

Chemical Name
Chloromethyldimethylethoxysil

ane

CAS Number 13508-53-7

Molecular Formula

Molecular Weight 152.69 g/mol

Boiling Point 129.6°C (at 760 mmHg)
Volatile; suitable for vapor

phase deposition.[1][2]

Density 0.95 g/mL

Refractive Index 1.4120

Flash Point 28.8°C
Flammable. Handle in fume

hood.

Hydrolyzable Group
Ethoxy (

)

Slower hydrolysis than

methoxy; easier to control.

Mechanism of Action
The formation of a CMDMES SAM proceeds through a hydrolysis-condensation mechanism.

Because the silane is monofunctional, the "curing" step is critical to drive the condensation of

the single silanol group with the surface hydroxyls.

Figure 1: Mechanism of Monofunctional Silane Deposition. Note the absence of cross-linking steps.
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Experimental Protocol: SAM Formation
Phase 1: Substrate Preparation (Critical)
Objective: To generate a high density of surface hydroxyl groups (-OH) for silane attachment.

Substrate: Silicon wafers, glass slides, or quartz.

Cleaning:

Sonicate in Acetone (10 min), then Isopropanol (10 min). Dry with

.

Activation: Treat with Piranha solution (

) for 30 minutes OR Oxygen Plasma (100W, 5 min).

Safety Note: Piranha solution is explosive with organics. Use extreme caution.

Rinse: Copious amounts of deionized water (18.2 M

).

Drying: Dry thoroughly under a stream of Nitrogen. Do not heat above 150°C before

silanization as this dehydrates the surface, removing necessary -OH groups.

Phase 2: Silanization (Liquid Phase)
Objective: Covalent attachment of CMDMES.

Reaction Solvent: Anhydrous Toluene (preferred) or anhydrous Ethanol.

Note: Toluene promotes higher quality monolayers for alkylsilanes due to better solubility

and moisture control.

Preparation: In a glovebox or under an inert atmosphere (
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/Ar), prepare a 1% - 2% (v/v) solution of CMDMES in the solvent.

Catalyst (Optional): For ethanol, adding 1% acetic acid can accelerate hydrolysis. For

toluene, catalysis is usually not required if allowed to react longer.

Incubation: Immerse the clean substrate in the silane solution.

Time: 12–24 hours at room temperature.

Alternative: Reflux in toluene for 2–4 hours (faster, but requires setup).

Washing (Crucial):

Remove substrate and rinse sequentially with:

1. Reaction Solvent (Toluene) – removes bulk unreacted silane.

2. Ethanol – removes physisorbed byproducts.

3. Deionized Water – hydrolyzes any remaining ethoxy groups.

Curing: Bake the substrate in an oven at 110°C – 120°C for 30–60 minutes.

Why: This drives the condensation reaction (release of water) and locks the single

covalent bond.

Phase 3: Characterization
Method Expected Result Interpretation

Contact Angle (Water) 75° – 85°

Moderate hydrophobicity.

Lower than methyl-silanes (90°

+) due to the polar C-Cl bond.

Ellipsometry ~0.6 – 0.8 nm

Theoretical length of the

molecule is short. Values >1

nm indicate multilayering.

XPS Cl (2p) peak at ~200 eV

Confirms presence of Chlorine.

Ratio of Si:Cl should be 1:1

(after correcting for bulk Si).
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Downstream Applications: Reactive Interfaces
The primary value of CMDMES is not just the coating, but the Chloromethyl handle.

Application A: Azide Functionalization (Click Chemistry
Ready)
Transforming the Cl-surface into an Azide-surface allows for Copper-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC).

Reagents: Saturated solution of Sodium Azide (

) in DMF (Dimethylformamide).

Protocol: Immerse the CMDMES-modified substrate in the

/DMF solution.

Conditions: Stir at 60°C – 80°C for 24 hours.

Note: The

reaction on silicon-alpha-methylene groups is efficient but requires heat.

Result: Surface terminates in

.

Application B: Surface-Initiated ATRP
The

group can initiate the polymerization of styrene derivatives using Cu(I)Cl/Bipyridine catalysts,
allowing for the growth of polymer brushes ("Grafting From").
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Figure 2: Workflow for CMDMES functionalization and downstream applications.
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Stability Warning: Monofunctional silane SAMs (like CMDMES) are less hydrolytically stable

than trifunctional silane networks. Avoid exposure to high pH (>9) or prolonged immersion in

hot aqueous solutions, which can hydrolyze the Si-O-Surface bond.

Incomplete Coverage: If contact angles are low (<70°), moisture in the solvent likely caused

silane dimerization before attachment. Ensure Toluene is dried over molecular sieves.

Multilayers: If ellipsometry shows >1nm thickness, the washing step was insufficient. Use

sonication during the toluene wash to remove physisorbed aggregates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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